1,2'-Dinaphthylamine

Descripción general

Descripción

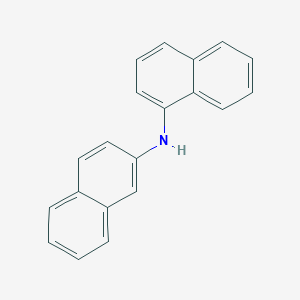

N-(Naphthalen-2-yl)naphthalen-1-amine is a useful research compound. Its molecular formula is C20H15N and its molecular weight is 269.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(Naphthalen-2-yl)naphthalen-1-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85190. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Naphthalen-2-yl)naphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Naphthalen-2-yl)naphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Evaluación de Propiedades del Solvente

1,2'-Dinaphthylamine: se ha utilizado para evaluar las propiedades del solvente de las interfaces aire-agua. Esta aplicación es particularmente significativa en el estudio de burbujas ultrafina en soluciones acuosas. Los espectros de fluorescencia del compuesto cambian en respuesta al microambiente, lo que indica su adsorción en las superficies de burbujas ultrafina y su existencia en una región hidrofóbica .

Métodos de Química Analítica

En química analítica, los espectros de fluorescencia sensibles de This compound la convierten en una herramienta valiosa para estudiar la hidrofobicidad microscópica. Su longitud de onda de emisión depende en gran medida de la concentración y el entorno dentro de las burbujas ultrafina, proporcionando información sobre las propiedades del solvente de diferentes interfaces .

Investigación Médica

This compound: es adecuada para medir el flujo a través de bombas de eflujo de resistencia a múltiples fármacos bacterianas. Su naturaleza periplásmica le permite ser utilizada en ensayos para medir la exportación de sustancias de las células bacterianas, lo cual es crucial para comprender la resistencia a los antibióticos y mejorar los procesos biotecnológicos microbianos .

Aplicaciones Industriales

Como bloque de construcción para semiconductores de moléculas pequeñas, This compound es un reactivo de alta pureza utilizado en química de materiales. Sus propiedades la hacen adecuada para su uso en la síntesis de compuestos orgánicos complejos y en el desarrollo de nuevos materiales .

Aplicaciones Ambientales

Las propiedades únicas de This compound permiten su uso en la ciencia ambiental, particularmente en el estudio de las propiedades del solvente relacionadas con las interfaces aire-agua. Esto puede tener implicaciones para comprender el comportamiento de los contaminantes y diseñar mejores estrategias de remediación ambiental .

Ciencia de Materiales

En la ciencia de materiales, This compound sirve como bloque de construcción de materiales, especialmente en la creación de bloques de construcción de semiconductores de moléculas pequeñas. Se utiliza en la síntesis de arilaminas secundarias, que son componentes importantes en los materiales semiconductores orgánicos .

Mecanismo De Acción

Biochemical Pathways

It is known that the compound plays a role in proteomics research . The downstream effects of these pathways are yet to be fully understood.

Result of Action

It is known that the compound has a significant impact on the fluorescence spectra in water containing ultrafine bubbles . This suggests that the compound may have potential applications in the field of fluorescence spectroscopy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2’-Dinaphthylamine . For instance, the compound’s fluorescence spectra are significantly dependent on the concentration and microenvironment of ultrafine bubbles . This suggests that the compound’s action can be influenced by its surrounding environment.

Análisis Bioquímico

Biochemical Properties

1,2’-Dinaphthylamine is used in various applications such as the purification of proteins, the study of protein structure, and the production of antibodies . It is an essential tool in proteomics research, used in studies such as identifying proteins and developing new methods for examining them .

Cellular Effects

1,2’-Dinaphthylamine is particularly well suited to the measurement of efflux through RND efflux pumps . This is partly because of its periplasmic nature, as RND efflux pumps collect their substrates from the periplasmic space and outer leaflet of the inner membrane .

Molecular Mechanism

The molecular mechanism of 1,2’-Dinaphthylamine involves its interaction with ultrafine bubbles . Its wavelength of the maximum emission (λmax) is significantly dependent on the concentration and microenvironment of the ultrafine bubble . The shift of λmax value indicates that 1,2’-Dinaphthylamine adsorbs on the surfaces of ultrafine bubbles and exists in a hydrophobic region rather than in bulk water .

Propiedades

IUPAC Name |

N-naphthalen-1-ylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJZLNFHHINVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292736 | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-06-1 | |

| Record name | 4669-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2'-Dinaphthylamine useful for studying efflux pumps?

A1: this compound (1,2'-DNA) is a lipophilic fluorescent dye. This property allows it to cross bacterial cell membranes and accumulate inside the cells. [, ] Critically, 1,2'-DNA is a substrate for certain efflux pumps, meaning these pumps can actively transport it out of the cell. By monitoring the fluorescence of 1,2'-DNA over time, researchers can directly observe the activity of these pumps in real-time. [, ] This makes 1,2'-DNA a valuable tool for:

Q2: Can you provide an example of how this compound was used to study a specific efflux pump?

A2: In one study, researchers used 1,2'-DNA to investigate the impact of mutations on the Escherichia coli efflux pump AcrB. [] AcrB is a key component of the AcrAB-TolC efflux system, which plays a major role in antibiotic resistance. The study focused on mutations within the phenylalanine residues of AcrB's binding pocket. Using a real-time efflux assay with 1,2'-DNA, they found that most of the mutations significantly reduced the pump's ability to efflux the dye. This highlighted the importance of these specific phenylalanine residues for AcrB function and provided valuable insights into the structure-activity relationship of this crucial efflux pump. []

Q3: Beyond its use in efflux pump research, are there other applications for this compound?

A3: While the provided research focuses on efflux pump studies, this compound's fluorescent properties could potentially lend itself to other applications:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.